

(S)-4-N-Boc-piperazine-2-carboxylic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(S)-4-N-Boc-piperazine-2-carboxylic acid
Cat. No.:	B1348098

[Get Quote](#)

Technical Guide: (S)-4-N-Boc-piperazine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Parameter	Value	Reference
Chemical Name	(S)-4-N-Boc-piperazine-2-carboxylic acid	N/A
CAS Number	848482-93-9	[1]
Molecular Formula	C ₁₀ H ₁₈ N ₂ O ₄	[1]
Molecular Weight	230.26 g/mol	[1]

Physicochemical Properties

Property	Value
Appearance	White to off-white solid
Purity	Typically ≥97%
Solubility	Soluble in methanol, chloroform, and ethyl acetate
Storage	Store in a cool, dry place, away from light

Introduction

(S)-4-N-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry and drug discovery. Its rigid piperazine core, combined with the stereochemically defined carboxylic acid and the versatile Boc (tert-butoxycarbonyl) protecting group, makes it an invaluable synthon for the creation of complex molecular architectures. This guide provides an in-depth overview of its synthesis, applications, and the biological relevance of the scaffolds derived from it.

Synthesis and Chiral Resolution

The enantiomerically pure (S)-form of 4-N-Boc-piperazine-2-carboxylic acid is most commonly obtained through chiral resolution of the corresponding racemic ester. One effective method involves enzymatic kinetic resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes the resolution of racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate to yield the (S)-enantiomer of the carboxylic acid.

Materials:

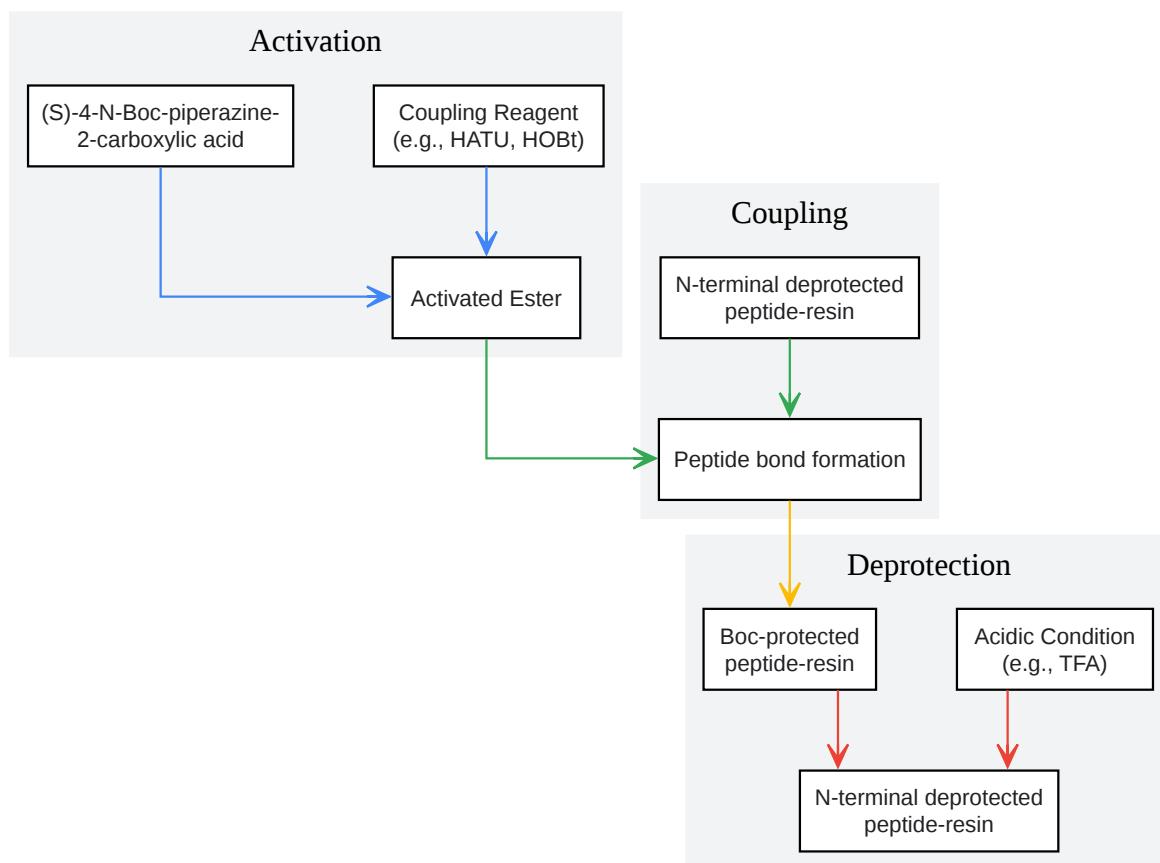
- Racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate
- Alcalase (or another suitable lipase/protease)
- Phosphate buffer (pH 7.5)

- Ethyl acetate
- Sodium hydroxide (1M)
- Hydrochloric acid (1M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Procedure:

- Enzyme Solution Preparation: Prepare a solution of Alcalase in a phosphate buffer (pH 7.5).
- Reaction Setup: To a stirred solution of racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate in a suitable organic solvent (e.g., toluene), add the aqueous enzyme solution.
- Hydrolysis: Maintain the pH of the reaction mixture at 7.5 by the controlled addition of 1M sodium hydroxide. The progress of the reaction can be monitored by HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formed acid.
- Reaction Quench: Once the desired conversion (typically around 50%) is reached, stop the reaction by acidifying the mixture to pH 2-3 with 1M hydrochloric acid.
- Extraction: Extract the mixture with ethyl acetate. The organic layer will contain the unreacted (R)-ester, while the aqueous layer will contain the sodium salt of the (S)-acid.
- Isolation of (S)-acid: Separate the aqueous layer and acidify it to pH 3-4 with 1M HCl. Extract the aqueous layer again with ethyl acetate.
- Drying and Evaporation: Combine the organic extracts containing the (S)-acid, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield **(S)-4-N-Boc-piperazine-2-carboxylic acid**.

Applications in Medicinal Chemistry


(S)-4-N-Boc-piperazine-2-carboxylic acid is a versatile building block for the synthesis of a wide array of biologically active molecules. The piperazine scaffold is a privileged structure in

medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications.

Peptide and Peptidomimetic Synthesis

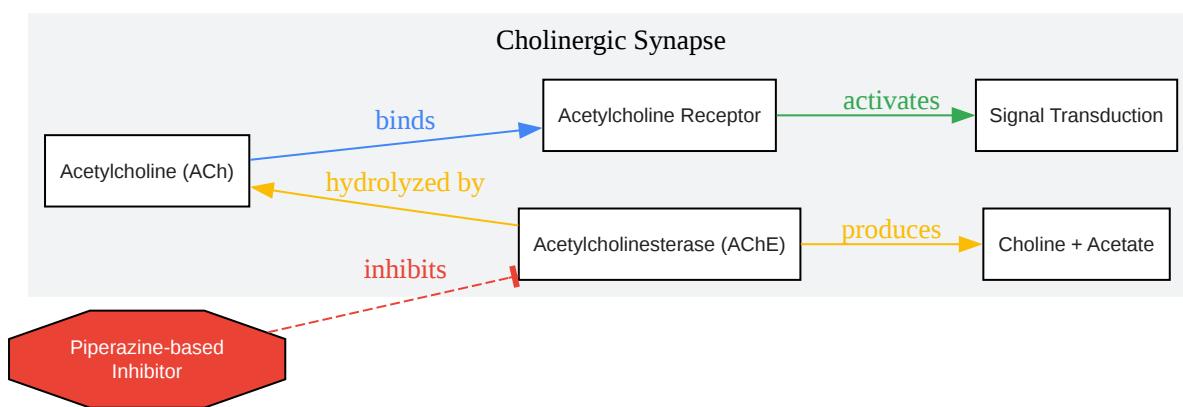
The carboxylic acid functionality allows for its incorporation into peptide chains as an unnatural amino acid, while the Boc-protected nitrogen can be deprotected for further functionalization. This is particularly useful in the design of peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation.

Logical Workflow for Peptide Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for incorporating the piperazine moiety into a peptide chain.

Scaffold for Small Molecule Drug Discovery


The piperazine ring is a common feature in drugs targeting the central nervous system (CNS), as well as in antiviral, anticancer, and anti-inflammatory agents.^{[2][3][4][5]} The (S)-chirality of this building block allows for the stereoselective synthesis of compounds, which is often crucial for biological activity and reducing off-target effects.

Biological Relevance of Piperazine-Containing Molecules

While **(S)-4-N-Boc-piperazine-2-carboxylic acid** is a synthetic intermediate and not biologically active itself, the derivatives synthesized from it have shown a broad range of pharmacological activities.^{[2][3][4][5]} For instance, piperazine-2-carboxylic acid derivatives have been investigated as potential agents for Alzheimer's disease by targeting cholinesterases.^[1]

Signaling Pathway Example: Cholinesterase Inhibition

Many piperazine-containing compounds act as enzyme inhibitors. In the context of Alzheimer's disease, inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. The diagram below illustrates this inhibitory action.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(S)-4-N-Boc-piperazine-2-carboxylic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348098#s-4-n-boc-piperazine-2-carboxylic-acid-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com